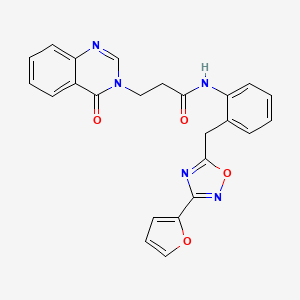![molecular formula C21H21NO6 B2840111 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone CAS No. 376374-92-4](/img/structure/B2840111.png)
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone is a complex organic compound featuring a benzodioxole moiety and a tetrahydroisoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Tetrahydroisoquinoline Core: This involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.
Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and tetrahydroisoquinoline structures through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
- Used in the development of novel therapeutic agents targeting specific biological pathways.
Industry:
- Potential applications in the synthesis of specialty chemicals and advanced materials.
- Used in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the tetrahydroisoquinoline structure can mimic natural substrates or inhibitors, modulating the activity of enzymes or receptors involved in critical biological pathways.
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but lacks the tetrahydroisoquinoline moiety.
1-(1,3-Benzodioxol-5-yl)-2-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of the tetrahydroisoquinoline moiety.
Uniqueness:
- The presence of both the benzodioxole and tetrahydroisoquinoline moieties in 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone provides unique chemical and biological properties not found in simpler analogs.
- The compound’s ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable target for further research and development.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-13-8-18-20(28-11-27-18)21(24-2)19(13)14(22)9-15(23)12-3-4-16-17(7-12)26-10-25-16/h3-4,7-8,14H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZMLYGHCXFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC5=C(C=C4)OCO5)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)
![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)
![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)

![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)

![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
![1-(4-{[8-(morpholine-4-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2840051.png)
